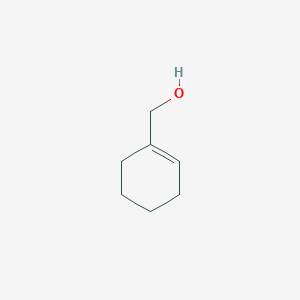

1-Cyclohexene-1-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJOHGAEIAUULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964068 | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-04-9 | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohex-1-en-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohex-1-en-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Cyclohexene-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Cyclohexene-1-methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable synthetic route to 1-cyclohexene-1-methanol, a valuable building block in organic synthesis. The presented methodology is a two-step process commencing with the formation of the intermediate, 1-cyclohexene-1-carboxaldehyde, followed by its reduction to the target primary alcohol. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to facilitate reproducible and efficient synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of 1-cyclohexene-1-carboxaldehyde from 1-nitromethylcyclohexene via a modified Nef reaction. The subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol using a metal hydride reagent.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 1-Cyclohexene-1-carboxaldehyde via Modified Nef Reaction

| Reactant | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1-Nitromethylcyclohexene | Cyclohexanone, Nitromethane | Piperidine (catalyst) | Benzene | Reflux | 16 hours | 70% |

| 1-Nitromethylcyclohexene | - | Sodium methoxide-activated silica gel | - | Ambient | 48 hours | 82%[1] |

Table 2: Reduction of 1-Cyclohexene-1-carboxaldehyde

| Reactant | Reducing Agent | Solvent | Temperature | Work-up | Yield (%) |

| 1-Cyclohexene-1-carboxaldehyde | Lithium aluminum hydride (LiAlH₄) | Diethyl ether | Reflux | Water, 15% aq. NaOH, Water | ~75% (estimated) |

Table 3: Spectroscopic and Physical Data for this compound

| Property | Data |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 189 °C at 760 mmHg |

| Mass Spectrum (m/z) | 112 (M+), 94, 91, 81, 79, 67, 55[2][3] |

| ¹H NMR (CDCl₃, ppm) | δ 5.75 (m, 1H, C=CH), 4.05 (s, 2H, CH₂OH), 2.05-1.95 (m, 4H, allylic CH₂), 1.65-1.50 (m, 4H, CH₂), 1.40 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 136.5 (C=CH), 125.0 (C=CH), 68.0 (CH₂OH), 25.5 (CH₂), 23.0 (CH₂), 22.5 (CH₂), 21.8 (CH₂) |

| IR (neat, cm⁻¹) | 3330 (br, O-H), 3020 (=C-H), 2925 (C-H), 1665 (C=C), 1440, 1020 (C-O) |

Experimental Protocols

Step 1: Synthesis of 1-Cyclohexene-1-carboxaldehyde

This procedure involves two parts: the preparation of the precursor 1-nitromethylcyclohexene and its subsequent conversion to 1-cyclohexene-1-carboxaldehyde.

Part A: Synthesis of 1-Nitromethylcyclohexene [1]

-

A mixture of cyclohexanone (0.8 moles), nitromethane (1.2 moles), and piperidine (8.0 ml) in 300 ml of benzene is refluxed under a Dean-Stark trap for 16 hours.

-

The solvent is then distilled at atmospheric pressure.

-

The residue is distilled under reduced pressure to yield 1-nitromethylcyclohexene as a pale yellow liquid.

Part B: Synthesis of 1-Cyclohexene-1-carboxaldehyde via a Modified Nef Reaction [1]

-

Preparation of Methoxide-activated Silica Gel: A solution of sodium methoxide (from 2.3 g of sodium in 200 ml of anhydrous methanol) is added to 200 g of dry silica gel (60-200 mesh). The solvent is slowly removed on a rotary evaporator, and the residue is dried for 12 hours at 250 °C.

-

Reaction: 1-Nitromethylcyclohexene (10 mmol) is adsorbed onto 20 g of the methoxide-activated silica gel.

-

The mixture is allowed to stand at ambient temperature for 48 hours.

-

Work-up: The aldehyde is eluted from the silica gel with dichloromethane. The solvent is evaporated to give 1-cyclohexene-1-carboxaldehyde in 82% yield.

Step 2: Reduction of 1-Cyclohexene-1-carboxaldehyde to this compound

This protocol is adapted from general procedures for the reduction of α,β-unsaturated aldehydes with lithium aluminum hydride.[4][5]

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.

-

A suspension of lithium aluminum hydride (LiAlH₄) (0.25 molar equivalents) in anhydrous diethyl ether is placed in the flask and cooled to 0 °C in an ice bath.

-

Addition of Aldehyde: A solution of 1-cyclohexene-1-carboxaldehyde (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams used.[6]

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanisms

Caption: Simplified mechanism of the modified Nef reaction.

Caption: Mechanism of aldehyde reduction by lithium aluminum hydride.

References

An In-depth Technical Guide to the Chemical Properties of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexene-1-methanol, an allylic alcohol, is a versatile organic compound with potential applications in various fields, including fragrance, polymer chemistry, and as a building block in the synthesis of more complex molecules. Its structure, featuring a hydroxyl group attached to a cyclohexene ring, imparts a unique combination of reactivity, making it a subject of interest for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 189 °C at 760 mmHg | |

| Density | 0.964 g/cm³ | |

| Flash Point | 82.8 °C | |

| Refractive Index | 1.487 |

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4845-04-9 | [2] |

| IUPAC Name | (Cyclohex-1-en-1-yl)methanol | [1] |

| Synonyms | 1-Hydroxymethylcyclohexene, Cyclohex-1-enylmethanol | [1] |

| InChI | InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | [1] |

| InChIKey | QBJOHGAEIAUULA-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(=CC1)CO | [1] |

Spectral Data

| Data Type | Key Features | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 112. Key fragments can be observed. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and C=C stretching. | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of a suitable Grignard reagent with an appropriate aldehyde. One plausible route involves the reaction of cyclohex-1-enylmagnesium bromide with formaldehyde.

Reaction Scheme:

Caption: Synthesis of (Cyclohex-1-en-1-yl)methanol via Grignard reaction.

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromocyclohexene in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, the remaining 1-bromocyclohexene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of formaldehyde in anhydrous diethyl ether is then added dropwise with vigorous stirring. An exothermic reaction will occur. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Purification of this compound

The crude product can be purified by fractional distillation under reduced pressure.

Detailed Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The system is evacuated to the desired pressure, and the flask is heated gently.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The purity of the collected fractions should be assessed by Gas Chromatography (GC) or NMR spectroscopy.

Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the presence of the allylic alcohol functionality and the double bond within the cyclohexene ring.

Reaction Pathways:

Caption: Key reactivity pathways of this compound.

While no specific signaling pathways involving this compound have been definitively elucidated, the structural motif of a cyclohexene ring is present in various biologically active natural products and synthetic compounds. Derivatives of cyclohexene have been investigated for their potential as antimicrobial and anticancer agents.[3] The allylic alcohol moiety can also participate in various biological transformations. Further research is warranted to explore the potential of this compound and its derivatives in modulating biological pathways relevant to drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with a rich and varied chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and purification. While its direct biological role is yet to be fully explored, its structural features suggest that it and its derivatives may hold promise for applications in medicinal chemistry and drug discovery. Further investigation into its biological activity and potential signaling pathway interactions is encouraged.

References

"physical properties of 1-Cyclohexene-1-methanol"

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 4845-04-9). The information is curated for professionals in research and development who require precise data for experimental design, process development, and quality control. This document includes quantitative physical data, detailed experimental protocols for their determination, and a logical workflow for a common synthesis route.

Core Physical and Chemical Properties

This compound, also known as (Cyclohex-1-en-1-yl)methanol, is an organic compound with the molecular formula C₇H₁₂O.[1][2][3] It presents as a colorless to pale yellow liquid and is characterized by a cyclohexene ring functionalized with a hydroxymethyl group.[2] This structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon ring, dictates its solubility and reactivity.

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below. The data is a combination of experimental and calculated values from various chemical databases. For context, properties of the related isomer, 3-Cyclohexene-1-methanol, are also included where direct experimental data for the primary compound is unavailable.

| Property | Value for this compound | Unit | Data Type | Source(s) | Notes |

| Molecular Formula | C₇H₁₂O | - | - | [1][2][3][4] | - |

| Molecular Weight | 112.17 | g/mol | Calculated | [1][3][4][5] | Based on IUPAC atomic weights. |

| CAS Number | 4845-04-9 | - | - | [1][2][4] | - |

| Appearance | Colorless to pale yellow liquid | - | Experimental | [2] | - |

| Boiling Point | 189 | °C | Experimental | [3] | At 760 mmHg. |

| 206.95 (480.10 K) | °C (K) | Calculated | [1] | Joback Method. | |

| Density | 0.964 | g/cm³ | Experimental | [3] | - |

| Refractive Index (n₂₀/D) | Not Available | - | - | - | The related isomer, 3-Cyclohexene-1-methanol, has a refractive index of 1.484. |

| Water Solubility | log₁₀(S) = -1.76 | mol/L | Calculated | [1] | Crippen Method; indicates low solubility. |

| Octanol/Water Partition Coeff. (logP) | 1.479 | - | Calculated | [1] | Crippen Method. |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's volatility and purity. A common and effective method is distillation.

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Monitor the temperature as the liquid begins to boil and the vapor rises. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Data Recording: The boiling point is the stable temperature recorded on the thermometer during the distillation of the liquid. This temperature should remain constant as the pure distillate is collected.

Determination of Density

Density is the mass per unit volume and is a fundamental physical property used for substance identification.

Methodology: Using a Graduated Cylinder and Balance

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the mass to zero, or record the mass of the empty cylinder.

-

Volume Measurement: Carefully pour a known volume of this compound (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.

-

Mass Measurement: Place the graduated cylinder containing the liquid back on the balance and record the total mass.

-

Calculation: Subtract the mass of the empty cylinder from the total mass to find the mass of the liquid. Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

-

Replication: For improved accuracy, repeat the measurement several times and calculate the average density.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is highly characteristic of a pure compound. It is typically measured using an Abbe refractometer.

Methodology: Abbe Refractometer

-

Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.

-

Sample Application: Place a few drops of this compound onto the prism surface of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20°C).

-

Reading: Look through the eyepiece and adjust the knob until the light and dark fields meet at the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale. The reading is typically recorded to four decimal places.

Determination of Solubility

Solubility is determined by observing the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (the solute) to a known volume of the solvent (e.g., water, ethanol, hexane) in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is used for this purpose.

-

Separation: Allow the mixture to stand without agitation to let the undissolved solute settle.

-

Sampling: Carefully extract a known volume of the supernatant (the saturated solution) without disturbing the undissolved solute. Filtration through a syringe filter may be necessary.

-

Analysis: Quantify the concentration of this compound in the sampled solution using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

Synthetic Workflow

A common and efficient method for synthesizing primary allylic alcohols like this compound is the reduction of the corresponding α,β-unsaturated aldehyde, in this case, 1-Cyclohexene-1-carboxaldehyde. This reaction is typically performed using a mild reducing agent such as sodium borohydride (NaBH₄). The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound (CAS 4845-04-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 4845-04-9: cyclohex-1-en-1-ylmethanol | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound [webbook.nist.gov]

- 5. (Cyclohex-1-en-1-yl)methanol | C7H12O | CID 317542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-Cyclohexene-1-methanol. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document outlines a systematic workflow for confirming the molecular structure of this versatile building block.

Molecular and Physical Properties

This compound is a cyclic alcohol with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure consists of a cyclohexene ring with a hydroxymethyl group attached to one of the vinylic carbons.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 4845-04-9 | [1] |

| IUPAC Name | (1-Cyclohexen-1-yl)methanol | [1] |

The Elucidation Workflow: A Step-by-Step Approach

The structural confirmation of this compound relies on a synergistic application of various spectroscopic techniques. The logical progression of this workflow is depicted below.

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook.[2]

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 112, corresponding to the molecular weight of the compound.

-

Loss of Water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z = 94.

-

Loss of the Hydroxymethyl Radical (M-31): Cleavage of the C-C bond between the ring and the methanol group gives a fragment at m/z = 81.

-

Retro-Diels-Alder Reaction: Cyclohexene derivatives can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to the expulsion of ethene (28 Da), resulting in a fragment at m/z = 84.

| m/z | Proposed Fragment |

| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |

| 94 | [C₇H₁₀]⁺ (Loss of H₂O) |

| 81 | [C₆H₉]⁺ (Loss of •CH₂OH) |

| 79 | [C₆H₇]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3020 | =C-H stretch | Alkene |

| ~2930, ~2860 | C-H stretch | Alkane |

| ~1650 | C=C stretch | Alkene |

| ~1050 | C-O stretch | Primary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | t | 1H | Vinylic H (on C2) |

| ~4.0 | s | 2H | -CH₂OH |

| ~2.0 | m | 2H | Allylic CH₂ (on C6) |

| ~1.9 | m | 2H | Allylic CH₂ (on C3) |

| ~1.6 | m | 4H | Aliphatic CH₂ (on C4, C5) |

| ~2.5 (broad) | s | 1H | -OH |

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~138 | C | Quaternary vinylic C (C1) |

| ~125 | CH | Vinylic CH (C2) |

| ~68 | CH₂ | -CH₂OH |

| ~28 | CH₂ | Allylic CH₂ (C6) |

| ~25 | CH₂ | Allylic CH₂ (C3) |

| ~23 | CH₂ | Aliphatic CH₂ (C4 or C5) |

| ~22 | CH₂ | Aliphatic CH₂ (C5 or C4) |

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Infrared Spectroscopy (FT-IR)

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Processing: A background spectrum of the clean plates is first recorded and subsequently subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 s.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a definitive and unambiguous structural elucidation of this compound. The integration of these analytical techniques, following a logical workflow, is essential for the rigorous characterization of this and other organic molecules in research and development settings.

References

Spectroscopic Profile of 1-Cyclohexene-1-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexene-1-methanol (CAS No: 4845-04-9). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes a summary of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several major fragmentation peaks. Data presented here is sourced from the NIST WebBook.

| m/z | Relative Intensity (%) | Possible Fragment |

| 112 | 25 | [M]⁺ (Molecular Ion) |

| 94 | 65 | [M-H₂O]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 79 | 95 | [C₆H₇]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic infrared absorption bands for this compound based on the functional groups present in its structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp²) | Stretching | 3000-3100 | Medium |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C=C | Stretching | 1640-1680 | Medium |

| C-O | Stretching | 1000-1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃. These predictions are based on computational models and should be used as a reference for experimental data.

¹H NMR (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| =C-H | ~5.7 | Triplet | 1H |

| -CH₂-OH | ~4.0 | Singlet | 2H |

| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | 1H |

| Allylic CH₂ | ~2.0 | Multiplet | 4H |

| Other CH₂ | ~1.6 | Multiplet | 4H |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=C-CH₂OH | ~140 |

| =C-H | ~125 |

| -CH₂-OH | ~68 |

| Allylic C | ~25, ~28 |

| Other C | ~22, ~23 |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Mass Spectrometry (MS)

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The GC column and temperature program should be optimized to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and a carbon probe.

¹H NMR Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to obtain a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

¹³C NMR Procedure:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 to several thousand) is usually required.

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at δ 77.16 ppm).

Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, which involves the reduction of 1-cyclohexene-1-carboxaldehyde. This workflow provides a logical relationship relevant to the compound's preparation in a laboratory setting.

Caption: Synthetic workflow for the preparation of this compound.

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Cyclohexene-1-methanol. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed, predicted analysis based on established NMR principles and comparative data from structurally analogous molecules. This guide provides predicted chemical shifts and coupling constants, detailed experimental protocols for acquiring such data, and visual aids to facilitate understanding, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -OH | ~1.5 - 3.0 | Singlet (broad) | - | 1H |

| H-2 | ~5.7 - 5.9 | Triplet (broad) | J ≈ 3.5 - 4.5 Hz | 1H |

| -CH₂-OH | ~4.0 - 4.2 | Singlet (broad) | - | 2H |

| H-3, H-6 (Allylic) | ~1.9 - 2.1 | Multiplet | - | 4H |

| H-4, H-5 | ~1.5 - 1.7 | Multiplet | - | 4H |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 (Quaternary) | ~138 - 142 |

| C-2 | ~125 - 129 |

| -CH₂-OH | ~65 - 69 |

| C-6 (Allylic) | ~28 - 32 |

| C-3 (Allylic) | ~24 - 28 |

| C-4 | ~22 - 26 |

| C-5 | ~21 - 25 |

Structural Elucidation and Signal Assignment

The predicted spectral data is based on the analysis of the molecular structure of this compound and comparison with known data for similar compounds such as cyclohexene and 1-methylcyclohexene.

-

¹H NMR: The vinylic proton (H-2) is expected to be the most downfield of the ring protons due to the deshielding effect of the double bond. The allylic protons (H-3 and H-6) will appear at an intermediate chemical shift, while the remaining aliphatic protons (H-4 and H-5) will be the most shielded. The methylene protons of the hydroxymethyl group are adjacent to an electronegative oxygen atom, which will shift their signal significantly downfield. The hydroxyl proton signal is typically broad and its chemical shift is variable.

-

¹³C NMR: The quaternary carbon of the double bond (C-1) is expected to be the most downfield, followed by the other sp² hybridized carbon (C-2). The carbon of the hydroxymethyl group will also be significantly downfield due to the attached oxygen. The allylic carbons (C-3 and C-6) will have intermediate chemical shifts, and the remaining sp³ hybridized ring carbons (C-4 and C-5) will be the most shielded.

Experimental Protocols

To acquire high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules. For alcohols, methanol-d₄ (CD₃OD) can also be used, which may result in the exchange of the hydroxyl proton with deuterium, causing its signal to disappear.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1]

-

Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a high-quality 5 mm NMR tube.[2] Ensure the sample is free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.[3]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a simplified workflow for its NMR spectrum analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR spectrum analysis.

Conclusion

This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on established spectroscopic principles and comparative analysis, offers a robust framework for the structural elucidation of this compound. The detailed experimental protocols provide a clear roadmap for researchers to obtain high-quality experimental data. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, aiding in the characterization and understanding of this and similar molecular entities.

References

Interpreting the Infrared Spectrum of 1-Cyclohexene-1-methanol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-Cyclohexene-1-methanol. Tailored for researchers, scientists, and drug development professionals, this document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for sample preparation, and presents a logical workflow for spectral interpretation.

Molecular Structure and Functional Groups

This compound possesses a unique combination of functional groups that give rise to a characteristic IR spectrum. The key structural features include:

-

Alcohol Group (-OH): This primary alcohol consists of a hydroxyl group attached to a methylene group, which is in turn bonded to the cyclohexene ring.

-

Carbon-Carbon Double Bond (C=C): Located within the six-membered ring, this double bond is a key feature of the cyclohexene moiety.

-

Alkenyl C-H Bonds (=C-H): A hydrogen atom is attached to one of the sp² hybridized carbon atoms of the double bond.

-

Alkyl C-H Bonds (-C-H): The molecule contains several sp³ hybridized carbon atoms with associated hydrogen atoms within the cyclohexene ring and the methylene group.

-

Carbon-Oxygen Single Bond (C-O): This bond connects the methylene group to the hydroxyl group.

Each of these functional groups exhibits characteristic absorption bands in the IR spectrum, allowing for the identification and structural elucidation of the molecule.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound, based on established correlation tables and spectral data of similar compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |

| 3550 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2][3] |

| 3100 - 3010 | Alkenyl (=C-H) | C-H Stretch | Medium | Appears just to the left of the sp³ C-H stretching region.[3][4][5][6][7] |

| 2960 - 2850 | Alkyl (-C-H) | C-H Stretch | Strong | Typically multiple sharp peaks from the CH₂ groups in the ring.[3][4][8] |

| 1680 - 1620 | Alkene (C=C) | C=C Stretch | Medium to Weak | The intensity can vary depending on the substitution of the double bond.[3][6][9] |

| ~1450 | Alkyl (-CH₂) | C-H Bend (Scissoring) | Medium | Characteristic bending vibration for methylene groups.[8][9] |

| 1260 - 1000 | Alcohol (C-O) | C-O Stretch | Strong | The exact position can help distinguish between primary, secondary, and tertiary alcohols.[1][2][10] |

| 1000 - 650 | Alkenyl (=C-H) | C-H Bend (Out-of-Plane) | Medium to Strong | The position in the fingerprint region can provide information about the substitution pattern of the alkene.[6][9] |

Experimental Protocols for Infrared Spectroscopy

The quality of an IR spectrum is highly dependent on the sample preparation technique. For this compound, a liquid at room temperature, the following methods are suitable.

Neat Liquid Film (Thin Film) Method

This is a simple and common method for analyzing pure liquid samples.

Materials:

-

FTIR Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for storing salt plates

-

Acetone or other suitable volatile solvent for cleaning

-

Kimwipes or other lint-free tissues

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe moistened with a small amount of acetone and then allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Place one salt plate on a clean, dry surface.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of the bottom salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

After analysis, disassemble the plates and clean them thoroughly with a suitable solvent. Store the clean, dry plates in a desiccator.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Micropipette or Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Soft, lint-free tissues

Procedure:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of this compound directly onto the ATR crystal surface, ensuring the crystal is fully covered.

-

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal. For liquids, minimal pressure is usually required.

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal by wiping away the sample with a soft tissue and then cleaning with a tissue dampened with a suitable solvent like isopropanol. Allow the crystal to dry completely.

Visualization of Molecular Structure and Interpretation Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with its key functional groups and a logical workflow for interpreting its IR spectrum.

Detailed Interpretation of the Spectrum

A typical IR spectrum of this compound would exhibit the following key features, which can be interpreted using the workflow outlined in Figure 2:

-

O-H Stretching Region (3550-3200 cm⁻¹): The most prominent feature in this region is a strong and broad absorption band centered around 3300 cm⁻¹.[1][2][3] This is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding.

-

C-H Stretching Region (3100-2850 cm⁻¹):

-

A medium intensity peak is expected to appear just above 3000 cm⁻¹ (around 3020 cm⁻¹), which is indicative of the C-H stretching of the sp²-hybridized carbon of the alkene (=C-H).[3][4][5][6][7]

-

Several strong, sharp peaks will be observed just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).[3][4][8] These are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the sp³-hybridized carbons of the cyclohexene ring and the methanol substituent.

-

-

Double Bond Region (1700-1600 cm⁻¹): A peak of medium to weak intensity is anticipated around 1650 cm⁻¹, corresponding to the C=C stretching vibration of the cyclohexene ring.[3][6][9]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret fully.

-

A strong absorption band is expected in the 1260-1000 cm⁻¹ range, which is characteristic of the C-O stretching of a primary alcohol.[1][2][10] For this compound, this peak would likely appear around 1030 cm⁻¹.

-

A medium intensity peak around 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the CH₂ groups in the ring.[8][9]

-

A band in the 1000-650 cm⁻¹ range would be due to the out-of-plane bending of the alkenyl C-H bond.[6][9]

-

By systematically analyzing these regions and identifying the characteristic absorption bands, one can confidently confirm the presence of the key functional groups and thus the overall structure of this compound. The absence of other strong characteristic peaks (e.g., a C=O stretch around 1700 cm⁻¹) further supports the structural assignment.

References

- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 2. scienceijsar.com [scienceijsar.com]

- 3. shimadzu.com [shimadzu.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 6. jasco-global.com [jasco-global.com]

- 7. This compound [webbook.nist.gov]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. youtube.com [youtube.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

Mass Spectrometry of 1-Cyclohexene-1-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-Cyclohexene-1-methanol (C₇H₁₂O, Mol. Wt.: 112.17 g/mol ).[1][2] This document details the characteristic fragmentation patterns, presents quantitative mass spectral data, and outlines a standard experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Table 1: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 112 | 15 | [C₇H₁₂O]⁺• (Molecular Ion) |

| 94 | 45 | [C₇H₁₀]⁺• |

| 81 | 100 | [C₆H₉]⁺ |

| 79 | 60 | [C₆H₇]⁺ |

| 67 | 30 | [C₅H₇]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

| 39 | 35 | [C₃H₃]⁺ |

| 31 | 20 | [CH₂OH]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows characteristic pathways for cyclic alcohols and alkenes.[3][4][5] The molecular ion ([M]⁺•) is observed at m/z 112. The base peak at m/z 81 is likely formed through a retro-Diels-Alder (RDA) reaction followed by the loss of a hydrogen atom, a common fragmentation for cyclohexene derivatives.[6] Another significant fragmentation route involves the loss of a water molecule (H₂O) from the molecular ion, resulting in the peak at m/z 94. The peak at m/z 31 corresponds to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols due to alpha-cleavage.[4]

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile organic compounds (VOCs).[7][8][9]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent such as methanol or dichloromethane.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Dilution: If analyzing a sample matrix, dilute the sample with the chosen solvent to bring the concentration of this compound within the calibration range.

Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection (e.g., 50:1 split ratio) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

MS System: A mass spectrometer capable of electron ionization.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a starting point for method development and routine analysis in various research and industrial settings.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. dem.ri.gov [dem.ri.gov]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-Cyclohexene-1-methanol (CAS: 4845-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexene-1-methanol, with the CAS registry number 4845-04-9, is a cyclic alcohol that holds potential as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its toxicological profile. While direct pharmacological applications of this compound are not extensively documented, this paper delves into the biological activities of structurally related cyclohexene derivatives, suggesting its potential as a scaffold for the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating key technical data and highlighting areas for future investigation.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1. This data is crucial for its application in chemical reactions and for understanding its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 4845-04-9 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| IUPAC Name | (Cyclohex-1-en-1-yl)methanol | [1] |

| Synonyms | 1-Hydroxymethylcyclohexene, Cyclohex-1-enylmethanol | [1] |

| Appearance | Liquid | |

| Boiling Point | 189 °C at 760 mmHg | |

| Density | 0.964 g/cm³ | |

| Flash Point | 82.8 °C | |

| Refractive Index | 1.487 | |

| LogP | 1.479 | |

| Water Solubility | Log10WS: -1.76 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and illustrative method is the reduction of 1-cyclohexenecarbaldehyde. Another potential route involves a Wittig reaction with cyclohexanone, followed by hydroboration-oxidation, although this is a multi-step process. Below is a detailed experimental protocol for a representative synthesis.

Synthesis via Reduction of 1-Cyclohexenecarbaldehyde

This protocol describes the reduction of the corresponding aldehyde to the primary alcohol.

Materials:

-

1-Cyclohexenecarbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-cyclohexenecarbaldehyde (1 equivalent) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Visualization of the Synthesis Workflow:

Toxicological Profile

Based on available safety data, this compound is classified as a substance that can cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Relevance in Drug Development and Medicinal Chemistry

Direct evidence of the pharmacological activity of this compound is limited in publicly available literature. However, the cyclohexene scaffold is a common motif in a variety of biologically active compounds, suggesting that this compound could serve as a valuable starting material or intermediate in the synthesis of new chemical entities for drug discovery.

Several studies have highlighted the therapeutic potential of cyclohexene derivatives:

-

Antiviral Activity: A series of cyclohexenyl nucleosides have been synthesized and evaluated for their antiviral properties. One diaminopurine analogue demonstrated significant activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[2]

-

Anticancer Potential: Cyclohexenone derivatives have been investigated as potential anticancer agents. Some have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as the aggregation of amyloid-β, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's. Furthermore, certain cyclohexanone derivatives have been identified as promising multifunctional agents for Alzheimer's disease treatment.

-

Broad Biological Activities: The cyclohexane ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antimicrobial properties.

Given these precedents, this compound represents a key starting point for the synthesis of a library of novel cyclohexene derivatives. The primary alcohol functional group is amenable to a wide range of chemical transformations, allowing for the introduction of diverse pharmacophores.

Visualization of Derivatization Potential:

Conclusion

This compound is a readily accessible chemical entity with well-defined physical and chemical properties. While its direct biological applications are yet to be fully explored, its structural components are present in numerous biologically active molecules. This guide provides the essential technical information required for its synthesis and handling, and highlights the potential for this compound to serve as a valuable scaffold in the design and synthesis of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and could open new avenues in drug discovery.

References

An In-depth Technical Guide to the Isomers of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-cyclohexene-1-methanol, compounds of interest in various fields of chemical and pharmaceutical research. This document details the structural and stereoisomeric forms, their physicochemical properties, synthesis and separation protocols, and known biological activities.

Introduction to the Isomers of this compound

This compound (C₇H₁₂O) is a cyclic alcohol containing a cyclohexene ring and a hydroxymethyl group.[1] Its isomers, which share the same molecular formula but differ in the arrangement of atoms, exhibit distinct chemical and physical properties. These differences can lead to varied biological activities, making a thorough understanding of each isomer crucial for applications in drug discovery and development. The primary isomers include positional isomers, where the locations of the double bond and the methanol group differ, as well as stereoisomers (enantiomers and diastereomers) for chiral structures.

The main positional isomers are:

-

This compound

-

2-Cyclohexene-1-methanol

-

3-Cyclohexene-1-methanol

-

4-Cyclohexene-1-methanol

Physicochemical Properties of Isomers

The physicochemical properties of the primary positional isomers of cyclohexene-1-methanol are summarized in the table below. These properties are critical for designing synthesis, purification, and formulation strategies.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 4845-04-9 | C₇H₁₂O | 112.17 | Not available | Not available | Not available |

| 2-Cyclohexene-1-methanol | 3309-97-5 | C₇H₁₂O | 112.17 | 95 (at 8 Torr)[2] | 0.970[2] | Not available |

| 3-Cyclohexene-1-methanol | 1679-51-2 | C₇H₁₂O | 112.17 | 190-192 | 0.961 | 1.484 |

| 4-Cyclohexene-1-methanol | Not available | C₇H₁₂O | 112.17 | Not available | Not available | Not available |

Synthesis of Cyclohexene-1-methanol Isomers

The synthesis of cyclohexene-1-methanol isomers often involves the reduction of corresponding aldehydes or carboxylic acids, or the dehydration of diols. Below are representative synthetic approaches.

General Synthesis Workflow

The general workflow for synthesizing and purifying a target isomer involves several key stages, from the selection of starting materials to the final characterization of the pure compound.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclohexene-1-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes for producing 1-Cyclohexene-1-methanol, a valuable intermediate in organic synthesis. The document details the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams of the synthetic workflows are provided to facilitate understanding.

Introduction

This compound, a primary allylic alcohol, is a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its structure, featuring a hydroxyl group attached to a cyclohexene ring, allows for a range of chemical transformations. This guide focuses on the most common and effective methods for its synthesis, primarily through the reduction of carbonyl compounds and Grignard reactions.

Primary Synthetic Routes

The synthesis of this compound can be achieved through several key pathways:

-

Reduction of 1-Cyclohexene-1-carboxylic Acid and its Derivatives: This is a straightforward and widely used method involving the reduction of the carboxylic acid, its corresponding ester (e.g., ethyl 1-cyclohexene-1-carboxylate), or the aldehyde (1-cyclohexene-1-carboxaldehyde) using a suitable reducing agent.

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction provides another efficient route. It typically involves the reaction of a cyclohexenyl Grignard reagent with formaldehyde.

-

Diels-Alder Reaction: A more complex approach involves the [4+2] cycloaddition of a conjugated diene and a dienophile to construct the cyclohexene ring, which can then be further functionalized to yield the target alcohol.

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for the most prominent synthetic methods.

Reduction of 1-Cyclohexene-1-carboxaldehyde with Sodium Borohydride

The reduction of an α,β-unsaturated aldehyde, such as 1-cyclohexene-1-carboxaldehyde, with sodium borohydride (NaBH₄) is a common method for the synthesis of the corresponding allylic alcohol.

Experimental Protocol:

A solution of 1-cyclohexene-1-carboxaldehyde (1.0 equivalent) in methanol is cooled to 0 °C. Sodium borohydride (1.1 to 1.5 equivalents) is then added portion-wise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Purification can be achieved by distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 1-Cyclohexene-1-carboxaldehyde | N/A |

| Key Reagents | Sodium Borohydride (NaBH₄), Methanol | N/A |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

| Reaction Time | 1 - 3 hours | N/A |

| Typical Yield | 85 - 95% | N/A |

Reduction of Ethyl 1-Cyclohexene-1-carboxylate with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.0 - 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of ethyl 1-cyclohexene-1-carboxylate (1.0 equivalent) in the same anhydrous solvent is added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-cyclohexene-1-carboxylate | [1] |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether or THF | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 2 - 6 hours | [2] |

| Typical Yield | 80 - 90% | N/A |

Grignard Reaction of 1-Cyclohexenylmagnesium Bromide with Formaldehyde

This method involves the preparation of a Grignard reagent from 1-bromocyclohexene, followed by its reaction with formaldehyde.

Experimental Protocol:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A small crystal of iodine is added to initiate the reaction. A solution of 1-bromocyclohexene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is gently refluxed until the magnesium is consumed. The resulting Grignard reagent is cooled to 0 °C, and dry gaseous formaldehyde (generated by the depolymerization of paraformaldehyde) is bubbled through the solution. Alternatively, a solution of formaldehyde in THF can be added. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is purified by distillation.

| Parameter | Value | Reference |

| Starting Material | 1-Bromocyclohexene, Magnesium, Formaldehyde | [3] |

| Solvent | Anhydrous Diethyl Ether or THF | [3] |

| Reaction Temperature | Reflux for Grignard formation, 0 °C for reaction with formaldehyde | [4][5] |

| Reaction Time | 1 - 2 hours for Grignard formation, 1 - 2 hours for reaction | [4][5] |

| Typical Yield | 60 - 75% | N/A |

Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described above.

References

1-Cyclohexene-1-methanol: A Technical Guide to its Synthesis and Properties

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexene-1-methanol, a cyclic allylic alcohol of interest to researchers and professionals in organic synthesis and drug development. Due to a lack of specific historical records detailing its initial discovery and synthesis, this document focuses on plausible and established synthetic routes for its preparation. Detailed hypothetical experimental protocols, reaction mechanisms, and workflows are presented. Furthermore, a compilation of its physicochemical properties, along with those of its key precursors, is provided in a structured format to facilitate laboratory application.

Introduction

This compound is a valuable organic building block featuring a primary allylic alcohol attached to a cyclohexene ring. This structure offers multiple reactive sites for further chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. While the specific historical account of its discovery is not well-documented in scientific literature, its synthesis can be approached through well-established and fundamental reactions in organic chemistry.

This guide will explore two primary plausible synthetic pathways: the reduction of a carbonyl compound, specifically 1-cyclohexene-1-carboxylic acid, and the reaction of a Grignard reagent with formaldehyde. The methodologies for these transformations are well-understood and are analogous to the synthesis of similar structures.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its logical precursors, 1-cyclohexene-1-carboxylic acid and 1-cyclohexenecarbaldehyde. This data is essential for planning and executing synthetic procedures and for the purification and identification of these compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2][3] |

| CAS Number | 4845-04-9 | [1][2] |

| Appearance | Not specified | |

| Boiling Point | Not available | |

| Density | Not available | |

| Synonyms | (Cyclohex-1-en-1-yl)methanol, 1-Hydroxymethylcyclohexene | [1][2] |

Table 2: Physicochemical Properties of 1-Cyclohexene-1-carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₂ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4][5] |

| CAS Number | 636-82-8 | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 35-39 °C | [4][6][7] |

| Boiling Point | 133-135 °C at 14 mmHg | [4] |

| Density | 1.101 g/mL at 25 °C | [4] |

Table 3: Physicochemical Properties of 1-Cyclohexenecarbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| CAS Number | 1192-88-7 | |

| Appearance | Liquid | |

| Boiling Point | 61 °C at 10 mmHg | [8] |

| Density | 0.966 g/mL at 25 °C | [8] |

| Flash Point | 65 °C | [8] |

Proposed Synthetic Routes and Experimental Protocols

Two robust and plausible synthetic routes to this compound are detailed below. These protocols are based on well-established organic chemistry principles and procedures for analogous transformations.

Synthesis via Reduction of 1-Cyclohexene-1-carboxylic Acid